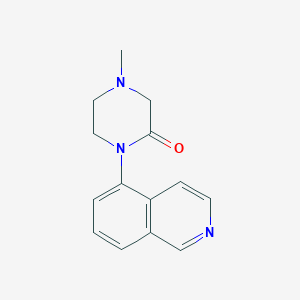![molecular formula C10H7NS2 B12959859 3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
3'-Methyl-[2,2'-bithiophene]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile is an organic compound belonging to the bithiophene family Bithiophenes are known for their conjugated systems, which make them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile typically involves the coupling of 3-methylthiophene with a suitable nitrile source. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. High-pressure reactors and advanced purification techniques ensure the production of high-purity 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives.
Aplicaciones Científicas De Investigación
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
2,2’-Bithiophene: Lacks the methyl and carbonitrile groups, making it less reactive in certain applications.
3,3’-Dimethyl-2,2’-bithiophene: Features two methyl groups, altering its electronic properties.
3’-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile’s unique combination of a methyl group and a carbonitrile group enhances its reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C10H7NS2 |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-(3-methylthiophen-2-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-5H,1H3 |
Clave InChI |
SXOWXVKDGVYFAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=C(C=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)










